N-(2-methyl-4-nitrophenyl)benzamide
Overview
Description
N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a member of the benzamide family, characterized by the presence of a benzamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methyl-4-nitrophenyl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of 2-methyl-4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-methyl-4-aminophenylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 2-carboxy-4-nitrophenylbenzamide.
Scientific Research Applications
N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)benzamide: Similar structure but lacks the methyl group.
N-(2-methyl-4-aminophenyl)benzamide: Reduction product of N-(2-methyl-4-nitrophenyl)benzamide.
N-(2-carboxy-4-nitrophenyl)benzamide: Oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-9-12(16(18)19)7-8-13(10)15-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHDLNDPJIVSCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385443 | |
Record name | N-(2-methyl-4-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104478-92-4 | |
Record name | N-(2-methyl-4-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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